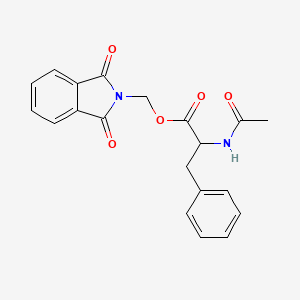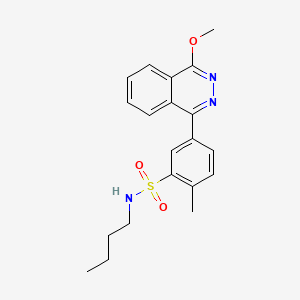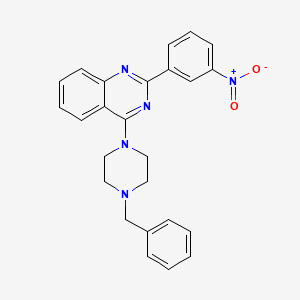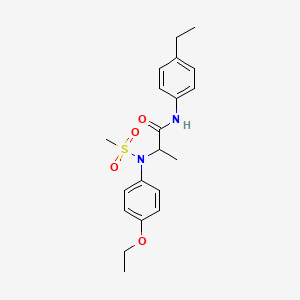
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl N-acetylphenylalaninate
Overview
Description
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl N-acetylphenylalaninate is a chemical compound that has been widely used in scientific research. It belongs to the class of isoindolinone derivatives and has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl N-acetylphenylalaninate is not fully understood. However, studies have shown that the compound acts as a potent inhibitor of various enzymes and receptors involved in the progression of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammation process. The compound has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects:
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl N-acetylphenylalaninate has been shown to have various biochemical and physiological effects. Studies have shown that the compound can reduce the production of pro-inflammatory cytokines and chemokines involved in the inflammation process. It has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. The compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl N-acetylphenylalaninate in lab experiments include its high potency, specificity, and low toxicity. The compound is also stable and can be easily synthesized in large quantities. However, the limitations of using this compound include its limited solubility in water, which can affect its bioavailability and pharmacokinetics. The compound also requires further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl N-acetylphenylalaninate. One direction is to investigate the compound's potential in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another direction is to study the compound's mechanism of action and identify its molecular targets. Further studies are also needed to determine the safety and efficacy of the compound in humans. In addition, the development of novel analogs of the compound with improved pharmacokinetic properties could lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl N-acetylphenylalaninate is a promising compound that has shown potential in various fields of scientific research. The compound's high potency, specificity, and low toxicity make it an attractive candidate for further studies. The compound's potential in the treatment of neurodegenerative diseases, its mechanism of action, and the development of novel analogs are some of the future directions for research on this compound.
Scientific Research Applications
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl N-acetylphenylalaninate has been extensively used in scientific research due to its potential in various fields. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. The compound has also shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-acetamido-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13(23)21-17(11-14-7-3-2-4-8-14)20(26)27-12-22-18(24)15-9-5-6-10-16(15)19(22)25/h2-10,17H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXNJTOSXMMQCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxoisoindol-2-yl)methyl 2-acetamido-3-phenylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4021169.png)

![2-bromo-N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4021181.png)
![1-allyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021187.png)
![3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4021189.png)

![N-[2-(cyclohexylthio)ethyl]-2-(phenylthio)propanamide](/img/structure/B4021208.png)
![N-[2-(2-methoxypyridin-3-yl)-4-methylphenyl]propanamide](/img/structure/B4021221.png)
![3-(4-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B4021224.png)
![N-[4-(benzyloxy)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4021239.png)
![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4021249.png)

![4-(tetrahydro-2-furanylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4021264.png)
